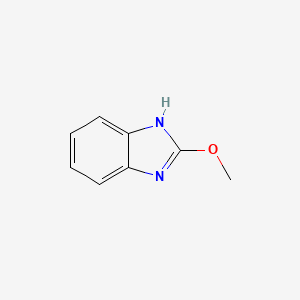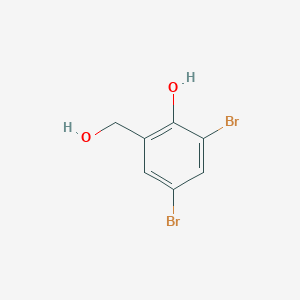
2,4-Dibromo-6-(hydroxymethyl)phenol
概要
説明
2,4-Dibromo-6-(hydroxymethyl)phenol: is an organic compound with the chemical formula C₇H₆Br₂O₂ . It is a colorless to pale yellow crystalline powder at room temperature
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(hydroxymethyl)phenol typically involves the bromination of 6-(hydroxymethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,4-Dibromo-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: 2,4-Dibromo-6-carboxyphenol.
Reduction: 2,4-Dihydroxy-6-(hydroxymethyl)phenol.
Substitution: 2,4-Dimethoxy-6-(hydroxymethyl)phenol.
科学的研究の応用
2,4-Dibromo-6-(hydroxymethyl)phenol has diverse applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex brominated phenolic compounds.
- Employed in studying the effects of bromination on phenolic compounds .
Biology:
- Investigated for its antimicrobial properties, particularly against marine microorganisms .
- Used in studies related to the bioactivity of brominated phenols in marine algae .
Medicine:
Industry:
作用機序
The mechanism of action of 2,4-Dibromo-6-(hydroxymethyl)phenol primarily involves its interaction with microbial cell membranes. The bromine atoms in the compound disrupt the integrity of the cell membrane, leading to cell lysis and death . Additionally, the hydroxymethyl group enhances the compound’s solubility, facilitating its interaction with microbial cells .
類似化合物との比較
2,4-Dibromophenol: Similar structure but lacks the hydroxymethyl group.
2,6-Dibromo-4-(hydroxymethyl)phenol: Similar structure with bromine atoms at different positions.
4-Bromo-2,6-dimethylphenol: Contains methyl groups instead of hydroxymethyl.
Uniqueness: 2,4-Dibromo-6-(hydroxymethyl)phenol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which imparts distinct chemical and biological properties. The hydroxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
2,4-dibromo-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZRBIBAABFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348455 | |
| Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-54-2 | |
| Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
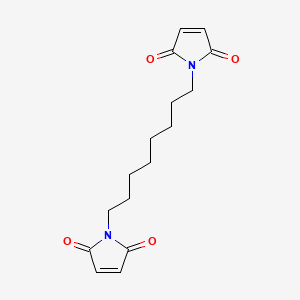
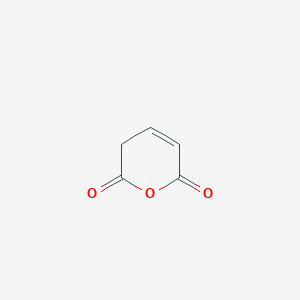
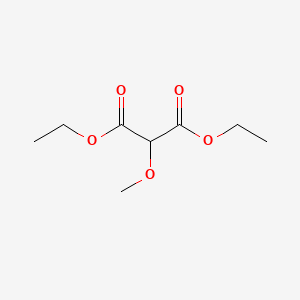
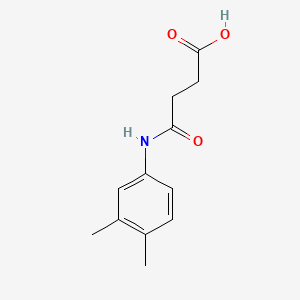
![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)
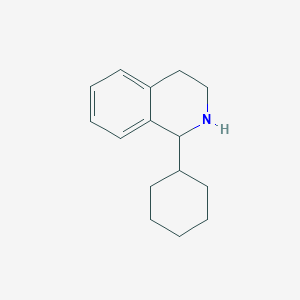
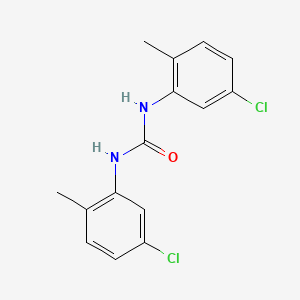

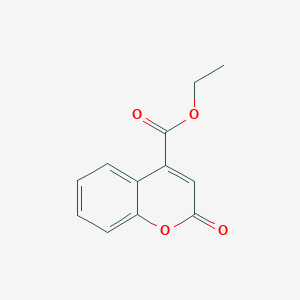

![3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)
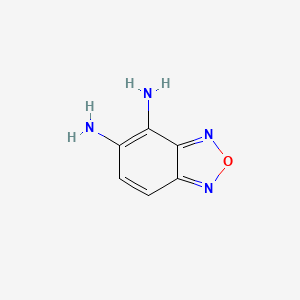
![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)
